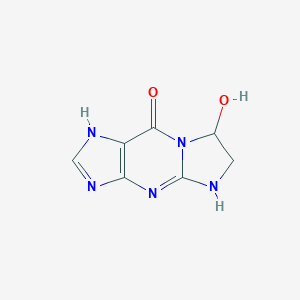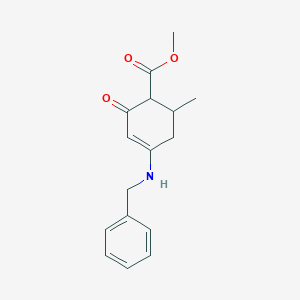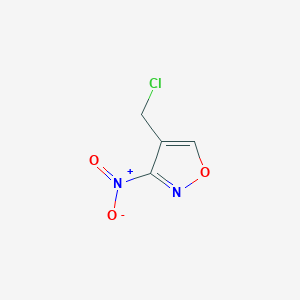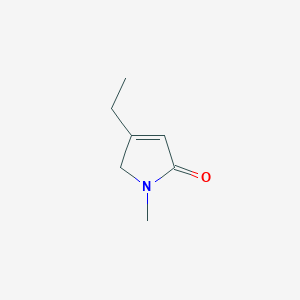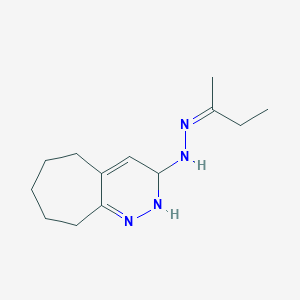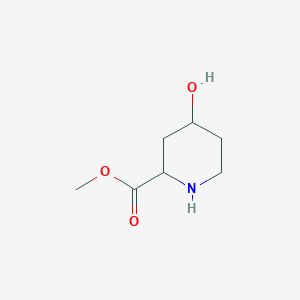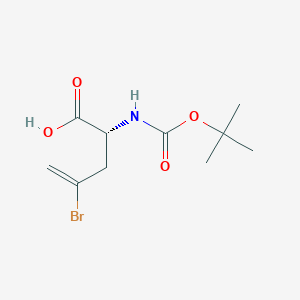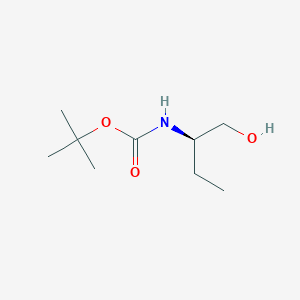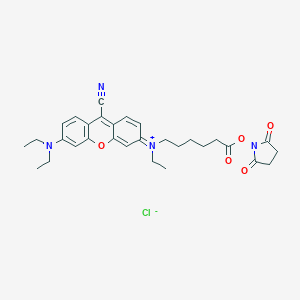![molecular formula C9H11N B115430 3-[(Z)-but-1-enyl]pyridine CAS No. 142505-10-0](/img/structure/B115430.png)
3-[(Z)-but-1-enyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Z)-but-1-enyl]pyridine is a chemical compound that belongs to the class of pyridine alkaloids. It is commonly known as nicotine and is found in tobacco plants. Nicotine is a highly addictive substance and is responsible for the addictive properties of tobacco products. Despite its negative effects on health, nicotine has been used in scientific research due to its potential therapeutic benefits.
Mechanism of Action
Nicotine acts on the nicotinic acetylcholine receptors (nAChRs) in the brain, which are responsible for the release of neurotransmitters such as dopamine and serotonin. Nicotine binds to these receptors, leading to the release of these neurotransmitters, which are responsible for the pleasurable effects of nicotine.
Biochemical and Physiological Effects:
Nicotine has various biochemical and physiological effects on the body. It increases heart rate and blood pressure, constricts blood vessels, and stimulates the release of adrenaline. It also increases the release of dopamine, which is responsible for the pleasurable effects of nicotine.
Advantages and Limitations for Lab Experiments
Nicotine has various advantages and limitations for lab experiments. Its effects on cognitive function and addiction make it a valuable tool for studying these areas. However, its addictive properties and potential negative effects on health make it a controversial substance to use in research.
Future Directions
There are many future directions for research on nicotine. One area of research is the development of nicotine-based therapies for neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of research is the development of nicotine-based therapies for addiction, including nicotine addiction. Additionally, research is needed to better understand the long-term effects of nicotine on health and to develop safer methods of nicotine delivery.
Synthesis Methods
Nicotine can be synthesized through various methods, including extraction from tobacco leaves, chemical synthesis, and biotechnological production. The most common method of nicotine synthesis is through the extraction of tobacco leaves. The leaves are treated with solvents to extract the nicotine, which is then purified through various chemical processes.
Scientific Research Applications
Nicotine has been widely studied for its potential therapeutic benefits, including its effects on cognitive function, mood, and addiction. Nicotine has been shown to improve cognitive function, including attention, memory, and learning. It has also been shown to have potential therapeutic effects on various neurological disorders, including Parkinson's disease and Alzheimer's disease.
properties
CAS RN |
142505-10-0 |
|---|---|
Molecular Formula |
C9H11N |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
3-[(Z)-but-1-enyl]pyridine |
InChI |
InChI=1S/C9H11N/c1-2-3-5-9-6-4-7-10-8-9/h3-8H,2H2,1H3/b5-3- |
InChI Key |
KTXMSWAHSUYOHZ-HYXAFXHYSA-N |
Isomeric SMILES |
CC/C=C\C1=CN=CC=C1 |
SMILES |
CCC=CC1=CN=CC=C1 |
Canonical SMILES |
CCC=CC1=CN=CC=C1 |
synonyms |
Pyridine, 3-(1-butenyl)-, (Z)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



